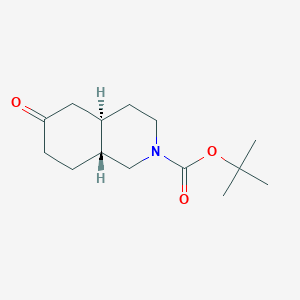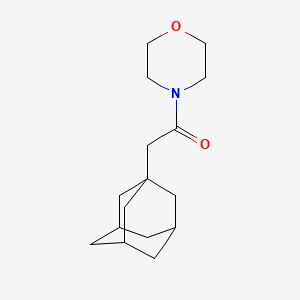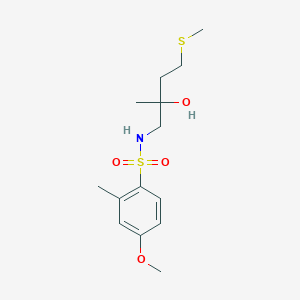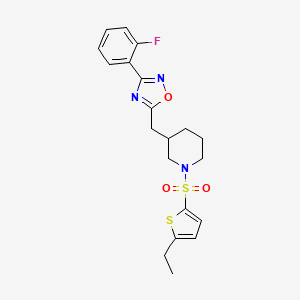![molecular formula C24H23FN4O2 B2383407 N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide CAS No. 1207020-60-7](/img/structure/B2383407.png)
N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), which is a common functional group in biochemistry and drug design due to its presence in peptides and proteins. The molecule also contains a sulfonyl group (SO2) attached to a methylphenyl group, and a dimethylphenyl group attached to the nitrogen of the carboxamide.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene, sulfonyl, and carboxamide groups would likely have significant effects on the compound’s overall structure and properties.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the carboxamide group could potentially be involved in reactions with acids or bases, and the thiophene ring might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxamide group might increase the compound’s solubility in water, while the aromatic rings might contribute to its stability.科学的研究の応用
Polyamide Synthesis
N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide may find applications in the synthesis and characterization of aromatic-aliphatic polyamides. A study described the preparation of a series of aromatic-aliphatic polyamides using a similar monomer, showcasing their solubility in polar aprotic solvents, ability to form transparent and flexible films, high glass-transition temperatures, and excellent thermal stability. Such polyamides could be useful in high-performance materials due to their robust physical and thermal properties (Ubale et al., 2001).
Antimicrobial Activity
Compounds related to N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, specifically N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, have been synthesized and shown to exhibit potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This highlights a potential application of such compounds in the development of new antimicrobial agents (Sowmya et al., 2018).
Biodegradation Studies
Another study on the biotransformation of dimethylbenzothiophenes, which are structurally related to N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide, by Pseudomonas strains highlights the microbial degradation potential of thiophene-based compounds. Such research could be relevant for understanding the environmental fate and biodegradability of thiophene-based chemicals in petroleum or other industrial contexts (Kropp et al., 1996).
Safety And Hazards
Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug candidate, or its properties could be studied to gain insights into the behavior of similar compounds.
特性
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-2-31-20-6-4-19(5-7-20)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-22-8-3-18(25)13-21(22)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCNWUPEAJDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2383325.png)
![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)


![Methyl 5-{[(2-methoxyphenyl)amino]methyl}-2-furoate](/img/structure/B2383331.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2383333.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)